SF2523 -

SF2523

Catalog Number: EVT-283023
CAS Number:
Molecular Formula: C19H17NO5S
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SF2523 is a synthetic small molecule inhibitor designed as a potential anticancer and antiviral agent. [, , , , , , , , ] It belongs to the thieno-pyranone chemical class. [, ] This compound exhibits dual inhibitory activity, primarily targeting phosphatidylinositol 3-kinase (PI3K) and bromodomain and extraterminal domain (BET) proteins, particularly BRD4. [, , , , , , , , , ]

SF2523 acts on critical signaling pathways involved in cell growth, proliferation, survival, and epigenetic regulation. [, , , , , , , ] This dual-targeting approach aims to achieve enhanced therapeutic efficacy and overcome limitations associated with single-target therapies in various cancers and viral infections. [, , , ]

Future Directions
  • Detailed Pharmacological Characterization: Conducting comprehensive preclinical studies to evaluate SF2523's pharmacokinetics, pharmacodynamics, and toxicological profile is crucial. []

  • Combination Therapies: Exploring SF2523's potential in combination therapies with other anticancer agents, immunotherapies, or antiviral drugs could lead to synergistic therapeutic outcomes. [, , , ]

  • Drug Resistance Mechanisms: Investigating potential mechanisms of resistance to SF2523 and developing strategies to overcome them is crucial for its long-term clinical success. []

Wortmannin

  • Relevance: Wortmannin serves as a relevant comparison to SF2523 in studying renal cell carcinoma (RCC). While both compounds inhibit PI3K, SF2523 demonstrates superior efficacy in killing RCC cells, suggesting the added benefit of dual BRD4 inhibition. []

JQ1

    SF1126

    • Relevance: Similar to SF2523, SF1126 inhibits PI3K, decreasing cell survival and inhibiting AKT phosphorylation in Ewing sarcoma cell lines. [] Both compounds demonstrate promising antitumor effects, suggesting that dual PI3K/BRD4 inhibition could be a valuable therapeutic strategy for treating various cancers.

    Remdesivir

    • Relevance: Studies have shown that combining SF2523 with Remdesivir creates a synergistic effect against SARS-CoV-2, effectively blocking viral replication in lung bronchial epithelial cells in vitro. [, ] This combination allows for significantly reduced doses of both drugs while maintaining similar potency. Further research suggests that this synergistic effect extends to various SARS-CoV-2 variants, including Delta and Omicron. [, ]

    MU-UNMC-2

    • Relevance: Combining SF2523 with MU-UNMC-2 demonstrates a synergistic effect in combatting SARS-CoV-2 infection. [] This finding suggests that multi-target approaches combining drugs like SF2523 with existing antiviral therapies may offer a more effective strategy for managing COVID-19, especially considering the emergence of new variants.

    Dactolisib (NVP-BEZ235)

    • Relevance: Like SF2523, Dactolisib exhibits an inhibitory effect on HIV-1 replication in macrophages. [] Both compounds achieve this through the induction of autophagy, a process that leads to the degradation of intracellular HIV. This shared mechanism suggests that targeting the PI3K/mTOR pathway, either alone or in combination with BRD4 inhibition, could be a viable approach for HIV therapy.

    BKM120

    • Relevance: In studies focusing on mantle cell lymphoma, BKM120 serves as a comparative compound to evaluate the efficacy of SRX3177, a novel multi-target inhibitor derived from the thieno-pyranone scaffold of SF2523. [] Results show that SRX3177 demonstrates higher potency compared to individual inhibitors like BKM120, highlighting the potential benefits of simultaneously targeting multiple oncogenic pathways.

    Palbociclib

    • Relevance: Similar to BKM120, Palbociclib serves as a comparative compound to SRX3177 in studies on mantle cell lymphoma. [] SRX3177 exhibits superior potency compared to Palbociclib, emphasizing the potential advantages of multi-target inhibition in treating this type of cancer. Notably, SRX3177 incorporates structural features of SF2523, suggesting a potential link between their mechanisms of action.

    Doxorubicin, Cisplatin, and Etoposide

    • Relevance: These chemotherapy drugs are mixed with bone cement to create chemotherapy-impregnated cement (CIC) for potential use in Ewing sarcoma treatment. [] This approach aims to provide localized chemotherapy directly to the tumor site. While not structurally related to SF2523, the study highlights the need for more effective therapies for Ewing sarcoma. SF2523 and its derivative, SF1126, show promising results in preclinical models of Ewing sarcoma, suggesting a potential alternative or complementary treatment strategy. []
    Overview

    SF2523 is a novel compound that functions as a dual inhibitor of the phosphoinositide 3-kinase and bromodomain-containing protein 4 signaling pathways. It has been developed as part of the thienopyranone series, which aims to target critical pathways involved in tumor growth and metastasis. SF2523 has shown potential in preclinical studies for its ability to inhibit tumor growth by targeting both the BRD4 and PI3K pathways, which are crucial for cancer cell proliferation and survival.

    Source

    SF2523 was synthesized as part of research efforts to develop more effective cancer therapies. The compound is derived from a series of thienopyranone-based inhibitors designed through structure-activity relationship studies. Its synthesis and biological evaluation have been documented in various scientific publications, highlighting its efficacy against different cancer types, including prostate cancer and other solid tumors.

    Classification

    SF2523 is classified as an antineoplastic agent due to its ability to inhibit tumor cell growth. Specifically, it is categorized under dual inhibitors that target both the PI3K signaling pathway and the bromodomain and extraterminal domain proteins, particularly BRD4.

    Synthesis Analysis

    Methods

    The synthesis of SF2523 involves several steps that include the formation of key intermediates followed by functionalization to achieve the final compound. The detailed synthetic route typically includes:

    1. Formation of Thienopyranone Core: The initial step involves creating a thienopyranone scaffold, which serves as the backbone for further modifications.
    2. Functionalization: Various substituents are introduced at specific positions on the scaffold to enhance binding affinity and selectivity towards target proteins.
    3. Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

    Technical Details

    The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of SF2523 after synthesis.

    Molecular Structure Analysis

    Structure

    The molecular structure of SF2523 features a thienopyranone core with specific substituents that confer its dual inhibitory properties. Key components include:

    • A thienopyranone ring system
    • A benzodioxane moiety
    • A morpholino or piperazine substituent that enhances selectivity towards BRD4

    Data

    The molecular formula of SF2523 is typically represented as C₁₅H₁₈N₂O₄S, with a molecular weight around 306.37 g/mol. Crystallographic studies may provide further insights into its three-dimensional conformation, which is crucial for understanding its interaction with target proteins.

    Chemical Reactions Analysis

    Reactions

    SF2523 undergoes specific chemical reactions primarily related to its interactions with target proteins:

    1. Binding Reactions: SF2523 binds to the bromodomains of BRD4 and PI3Kα, inhibiting their activity.
    2. Inhibition Mechanism: The compound disrupts the normal signaling pathways by preventing the binding of acetylated lysine residues on histones, leading to altered gene expression profiles associated with tumor growth.

    Technical Details

    The binding affinity of SF2523 for BRD4 has been quantified using displacement assays, revealing an IC₅₀ value in the low nanomolar range (approximately 16 nM), indicating potent inhibitory activity against this target.

    Mechanism of Action

    Process

    The mechanism by which SF2523 exerts its effects involves dual inhibition:

    1. Inhibition of PI3K Signaling: By blocking PI3K activity, SF2523 reduces downstream signaling events that promote cell survival and proliferation.
    2. Disruption of BRD4 Function: Inhibiting BRD4 prevents it from interacting with chromatin, thereby reducing transcriptional activation of oncogenes such as MYC.

    Data

    Studies have demonstrated that treatment with SF2523 leads to decreased expression levels of MYC and other pro-tumorigenic factors in cancer cells, contributing to reduced tumor growth in preclinical models.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: SF2523 is typically a solid compound at room temperature.
    • Solubility: It exhibits moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.

    Chemical Properties

    • Stability: SF2523 is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
    • Reactivity: The compound's reactivity profile indicates it can participate in hydrogen bonding interactions with target proteins, enhancing its binding affinity.

    Relevant analyses such as high-performance liquid chromatography can be utilized to assess purity and stability over time.

    Applications

    SF2523 has significant potential in scientific research and therapeutic applications:

    • Cancer Therapy: Its dual inhibition mechanism makes it a candidate for treating various cancers where both PI3K and BRD4 signaling play critical roles.
    • Research Tool: SF2523 serves as a valuable tool for studying the roles of PI3K and BRD4 in cancer biology, enabling researchers to dissect complex signaling networks involved in tumor progression.
    Pharmacological Profile of SF2523

    Chemical Structure and Selectivity

    SF2523 (chemical name: 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one) has a molecular weight of 371.41 g/mol and the molecular formula C₁₉H₁₇NO₅S. Its structural core integrates a thienopyranone scaffold linked to a morpholino group and a benzodioxin moiety, enabling simultaneous engagement with both kinase and bromodomain targets. This specific architecture contributes to its exceptional selectivity profile. Among 232 non-PI3K kinases screened, SF2523 demonstrates significant inhibitory activity against only four, highlighting its precision in targeting the intended pathways. The compound appears as a light yellow to khaki solid and is soluble in dimethyl sulfoxide (DMSO) at concentrations ≥30 mg/mL (80.77 mM), with limited solubility in aqueous buffers [1] [6] [8].

    • SMILES String: O=C1C=C(N2CCOCC2)OC3=C1SC=C3C4=CC=C(OCCO5)C5=C4
    • InChI Key: BYTKNUOMWLJVNQ-UHFFFAOYSA-N
    • CAS Registry: 1174428-47-7

    Molecular Targets: BRD4, PI3Kα, PI3Kγ, DNA-PK, and mTOR

    SF2523 functions as a multi-kinase and bromodomain inhibitor with well-defined primary targets:

    • PI3Kα and PI3Kγ: As class I phosphoinositide 3-kinases, these isoforms regulate critical cellular processes including proliferation, survival, and metabolism. SF2523 directly inhibits their catalytic activity, disrupting downstream AKT/mTOR signaling [1] [3].
    • BRD4: A member of the bromodomain and extraterminal (BET) family, BRD4 recognizes acetylated lysine residues on histones and transcription factors. It functions as a scaffold for transcriptional complexes, driving expression of oncogenes like MYC and BCL2. SF2523 competitively displaces BRD4 from chromatin by blocking its bromodomains [2] [3].
    • DNA-PK: Critical for non-homologous end joining in DNA damage repair, DNA-PK inhibition enhances susceptibility to genotoxic stress in cancer cells [1] [3].
    • mTOR: As a central kinase downstream of PI3K/AKT, mTOR integrates growth signals and metabolic cues. SF2523 directly targets the mTOR catalytic site, inhibiting both mTORC1 and mTORC2 complexes [1] [3].

    Table 1: Primary Molecular Targets of SF2523

    Target ProteinClassificationBiological Function
    PI3KαLipid KinaseRegulates cell growth and survival via PIP3 production
    PI3KγLipid KinaseModulates immune cell function and oncogenic signaling
    BRD4Bromodomain ProteinTranscriptional co-activator for oncogenes (MYC, BCL2)
    DNA-PKDNA Repair KinaseMediates DNA double-strand break repair
    mTORSerine/Threonine KinaseControls protein synthesis, metabolism, and cell growth

    IC50 Values and Binding Affinity Dynamics

    SF2523 exhibits potent inhibition across its targets at nanomolar concentrations, as determined by cell-free enzymatic assays:

    Table 2: In Vitro IC₅₀ Values of SF2523

    TargetIC₅₀ (nM)Experimental Context
    DNA-PK9Cell-free kinase assay
    PI3Kα34Cell-free kinase assay
    PI3Kγ158Cell-free kinase assay
    BRD4-BD1241Fluorescence anisotropy assay
    mTOR280Cell-free kinase assay

    The compound demonstrates differential binding affinity across BRD4 domains. It binds tightly to the first bromodomain (BD1) of BRD4 (Kd = 150 nM) but exhibits weaker affinity for the second bromodomain (BD2) (Kd = 710 nM). This domain selectivity may influence its transcriptional regulatory effects, as BD1 primarily governs interactions with acetylated histones at promoter regions. Beyond BRD4, SF2523 binds with comparable affinity to BRD2 and BRD3, moderate affinity to CECR2 and BRDT, and minimal affinity for other bromodomains [1] [3].

    In cellular contexts, SF2523 maintains efficacy but requires higher concentrations (micromolar range) due to factors like cellular uptake and compensatory pathways:

    Table 3: Cellular Antiproliferative Activity (IC₅₀) of SF2523

    Cell LineCancer TypeProliferation IC₅₀ (μM)Exposure Time
    NCI-H1299Non-Small Cell Lung Cancer0.972 hours
    PC-3Prostate Cancer1.672 hours
    786-ORenal Cell Carcinoma3.372 hours
    BT-474Breast Cancer3.872 hours

    The compound’s ability to concurrently inhibit PI3K-AKT-mTOR signaling and BRD4-mediated transcription underpins its synergistic anticancer effects. For instance, SF2523 treatment displaces BRD4 from MYCN promoter sites while blocking AKT phosphorylation at Ser473, resulting in coordinated downregulation of MYCN and cyclin D1 proteins in neuroblastoma and renal cell carcinoma models [1] [2] [6].

    Properties

    Product Name

    SF2523

    IUPAC Name

    3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-morpholin-4-ylthieno[3,2-b]pyran-7-one

    Molecular Formula

    C19H17NO5S

    Molecular Weight

    371.4 g/mol

    InChI

    InChI=1S/C19H17NO5S/c21-14-10-17(20-3-5-22-6-4-20)25-18-13(11-26-19(14)18)12-1-2-15-16(9-12)24-8-7-23-15/h1-2,9-11H,3-8H2

    InChI Key

    BYTKNUOMWLJVNQ-UHFFFAOYSA-N

    SMILES

    C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)C4=CC5=C(C=C4)OCCO5

    Solubility

    Soluble in DMSO

    Synonyms

    SF2523; SF-2523; SF 2523.

    Canonical SMILES

    C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)C4=CC5=C(C=C4)OCCO5

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.